molecular formula C9H16O5 B1605026 Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate CAS No. 6309-62-2

Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate

Cat. No. B1605026
CAS RN: 6309-62-2
M. Wt: 204.22 g/mol
InChI Key: SFEWOHUGHVHUCA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate, also known as EEOP, is a chemical compound that is widely used in scientific research. This compound is synthesized through a multi-step process and has various applications in different fields of research.

Scientific Research Applications

Synthesis of Perfume Intermediates

Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate is a significant intermediate in the synthesis of furanone, particularly 2,5-dimethyl-4-hydroxy-3(2H)-furanone, an important perfume component. Research by Shubin (2009) focuses on optimizing the synthesis process, including reaction conditions like temperature and time, to improve yield efficiency, achieving a total yield of 58.6% (Shubin, 2009).

Crystal Structure and Hydrogen Bonding

A study by Bouzian et al. (2018) investigates the conformation of the 2-ethoxy-2-oxoethoxy side chain in ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate. The research highlights the significance of intramolecular C—H...O hydrogen bonding in determining the molecule's structure (Bouzian et al., 2018).

Synthesis of Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical intermediates. Xiao and Xie (2006) describe the preparation of Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, a significant intermediate in pharmaceutical synthesis, using ethyl 2-chloride-2-ethoxyacetate as a key precursor (Xiao & Xie, 2006).

Polymer Synthesis and Applications

The chemical is also instrumental in synthesizing thermally sensitive water-soluble polymethacrylates, as detailed by Han, Hagiwara, and Ishizone (2003). These polymers, synthesized using variants of this compound, exhibit unique properties like solubility and cloud point, determined by the length of the hydrophilic oligo(ethylene glycol) unit (Han, Hagiwara, & Ishizone, 2003).

Esterification and Amidation in Organic Synthesis

Thalluri et al. (2013) explore the use of a derivative, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, as a coupling reagentfor racemization-free esterification, thioesterification, and amidation reactions in organic synthesis. This compound demonstrates efficiency similar to COMU (a well-known coupling agent) in terms of reactivity and mechanism, with additional benefits like easier preparation and recovery (Thalluri et al., 2013).

Biomedical Applications

In the biomedical field, Yu et al. (2014) describe the synthesis of a polymer using a monomer derivative, 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl methacrylate, for creating a thermoreversible biomembrane adhesive. This polymer demonstrates the ability to bind and internalize into mammalian cell membranes at specific temperatures, showing potential in cell manipulation and tissue engineering (Yu et al., 2014).

Microfluidic Polymer Synthesis

Baeten et al. (2015) utilize a derivative in the continuous microflow synthesis of poly(2-oxazoline) triblock copolymers. This research demonstrates the effectiveness of microfluidic reactors in synthesizing advanced poly(2-oxazoline)-based polymers with well-defined structures (Baeten et al., 2015).

Shrinkage-Reducing Admixture in Cementitious Materials

This compound is also applied in the construction industry. Rong-bing and Jian (2005) explore its use in synthesizing a shrinkage-reducing admixture (SRA) for cementitious materials. The SRA significantly reduces drying and autogenous shrinkage in mortar and concrete, showcasing its utility in enhancing the durability of construction materials (Rong-bing & Jian, 2005).

Green Chemistry in Polymer Synthesis

Vergaelen et al. (2020) report the polymerization of 2-ethyl-2-oxazoline in ethyl acetate as an alternative to traditional solvents. This approach aligns with green chemistry principles, aiming for pharmaceutical compliance and environmental sustainability (Vergaelen et al., 2020).

properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEWOHUGHVHUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274979
Record name Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6309-62-2
Record name Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate
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Record name Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate
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Record name 6309-62-2
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Record name Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate
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Record name Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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